2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride
Overview
Description
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is a biochemical compound with the molecular formula C5H7N3O2•HCl and a molecular weight of 177.59 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a triazole ring, making it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
this compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The interaction of this compound with the aromatase enzyme affects the biosynthesis of estrogens . This can have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of the aromatase enzyme and subsequent effects on estrogen biosynthesis . This can potentially influence a variety of cellular processes, including cell proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the 1,2,4-triazole moiety has strong stability for thermal and acid conditions . .
Biochemical Analysis
Biochemical Properties
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including aromatase, which is involved in the biosynthesis of estrogens. The interaction between this compound and aromatase results in the inhibition of the enzyme’s activity, thereby affecting estrogen levels in the body . Additionally, this compound has been shown to interact with various proteins and other biomolecules, forming hydrogen bonds that enhance its pharmacokinetic and pharmacological properties .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as aromatase, through binding interactions. This binding involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the enzyme-inhibitor complex, leading to a decrease in enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, although it may undergo degradation over time, particularly in the presence of light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound has been shown to effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability . These transport and distribution mechanisms are critical for understanding the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride typically involves the reaction of 1,2,4-triazole with propionic acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the propionic acid moiety.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the triazole ring .
Scientific Research Applications
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the propionic acid moiety.
2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride: A derivative with a methyl group on the propionic acid moiety, showing different chemical and biological properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another derivative with a benzoic acid moiety, used in different research applications.
Uniqueness
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is unique due to its specific combination of a triazole ring and a propionic acid moiety. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-4(5(9)10)8-3-6-2-7-8;/h2-4H,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYQFBPYCQDCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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